Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate
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Overview
Description
Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate: is an organic compound with the molecular formula C15H23NO4 It is a derivative of pyridine and is characterized by the presence of a heptyl group, a hydroxy group, and an oxo group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a heptyl-substituted pyridine derivative with an esterifying agent such as methyl chloroacetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and oxo groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate
- Methyl 2-(1-octyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate
- Methyl 2-(1-nonyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate
Comparison: this compound is unique due to its specific heptyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its analogs with different alkyl chain lengths, it may exhibit distinct biological activities and pharmacokinetic profiles.
Properties
IUPAC Name |
methyl 2-(1-heptyl-4-hydroxy-2-oxopyridin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-3-4-5-6-7-9-16-10-8-13(17)12(15(16)19)11-14(18)20-2/h8,10,17H,3-7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHKEUOWDIVSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=CC(=C(C1=O)CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820013 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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